BenchChemオンラインストアへようこそ!

Chlorprothixene

Stereochemistry Dopamine antagonism Isomer purity

Chlorprothixene (113-59-7) activity resides solely in the cis(Z)-isomer; trans(E) is virtually inactive. Supplied with verified Z-isomer content for consistent D2 occupancy (Ki=2.96 nM) and defined binding across D1-D5, H1, 5-HT2/6/7. Validated positive control for photohemolysis (100% hemolysis, ≤100 J/cm² UVA) and behavioral assays. Essential for CNS research, phototoxicity screening, and ANDA analytical method validation. Select Z-isomer-verified material to avoid subtherapeutic dopamine blockade.

Molecular Formula C18H18ClNS
Molecular Weight 315.9 g/mol
CAS No. 113-59-7; 6469-93-8
Cat. No. B15609740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene
CAS113-59-7; 6469-93-8
Molecular FormulaC18H18ClNS
Molecular Weight315.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-
InChIKeyWSPOMRSOLSGNFJ-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL] (The mean of the results at pH 7.4)
FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/
PRACTICALLY INSOL IN WATER;  1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM
SOL IN PETROLEUM ETHER

Chlorprothixene Procurement Guide: Thioxanthene Antipsychotic Baseline and Receptor Binding Profile


Chlorprothixene (CAS 113-59-7; HCl salt 6469-93-8) is a first-generation antipsychotic of the thioxanthene class, structurally related to phenothiazines but distinguished by a carbon–carbon double bond linking the side-chain to the tricyclic nucleus [1]. It functions as a multi-receptor antagonist, with quantitatively established binding affinities (Ki) at human dopamine D1 (18 nM), D2 (2.96 nM), D3 (4.56 nM), D5 (9 nM), histamine H1 (3.75 nM), serotonin 5-HT2 (9.4 nM), 5-HT6 (3 nM), and 5-HT7 (5.6 nM) receptors, while exhibiting negligible affinity for the histamine H3 receptor (Ki >1000 nM) . This broad yet selective receptor fingerprint underlies both its therapeutic efficacy and its differentiation from narrower-spectrum or higher-potency antipsychotics.

Why Chlorprothixene Cannot Be Interchanged with Other Thioxanthenes or Phenothiazines


Thioxanthene antipsychotics share a common tricyclic scaffold, yet substitution at position 2 of the ring system (chlorprothixene: –Cl; flupenthixol/clopenthixol: –CF3; thiothixene: –SO2N(CH3)2) and stereochemical configuration around the exocyclic double bond produce divergent receptor affinity profiles, adverse effect burdens, and clinical potencies [1]. Critically, only the cis(Z) isomer of chlorprothixene possesses antidopaminergic activity; the trans(E) isomer is virtually inactive, meaning that isomeric purity is a direct determinant of pharmacological potency and batch-to-batch consistency [2]. Generic interchange without verified Z-isomer content therefore risks delivering a product with unpredictable—and potentially subtherapeutic—dopamine receptor occupancy.

Chlorprothixene Quantitative Differentiation: Receptor Binding, Clinical Efficacy, and Side-Effect Burden Versus Key Comparators


Cis(Z) vs. Trans(E) Isomer Activity: Stereochemical Purity as a Pharmacological Determinant

Chlorprothixene exists as two geometric isomers: cis(Z) and trans(E). The cis(Z)-isomer possesses antidopaminergic potency, while the trans(E)-isomer is virtually inactive. Molecular dynamics simulations reveal that the cis(Z)-isomer has lower potential molecular energy than the trans(E)-isomer due to electrostatic interactions between the dimethylamino group and the chlorine atom; in aqueous solution, the trans(E)-isomer side-chain remains closer to the central S–C axis, altering the molecular electrostatic potential in the vicinity of the chlorine atom [1]. This stereochemical dependence means that procurement specifications must include Z-isomer content to ensure pharmacological activity.

Stereochemistry Dopamine antagonism Isomer purity

D2 Receptor Affinity: Chlorprothixene Occupies an Intermediate Potency Niche Among Thioxanthenes and Phenothiazines

Chlorprothixene binds to the human dopamine D2 receptor with a Ki of 2.96 nM . This places it at a distinct intermediate position within the antipsychotic potency spectrum: it is approximately 123-fold more potent at D2 than chlorpromazine (Ki = 363 nM) , yet approximately 7.8-fold less potent than the high-affinity thioxanthene flupenthixol (cis-(Z)-flupenthixol Ki = 0.38 nM) and approximately 7.1-fold less potent than the D2-selective thiothixene (Ki = 0.417 nM) [1]. Relative to zuclopenthixol (Ki = 1.5 nM for D2), chlorprothixene exhibits approximately 2-fold lower D2 affinity yet binds D1 with higher affinity (chlorprothixene D1 Ki = 18 nM vs. zuclopenthixol D1 Ki = 9.8 nM), producing a more balanced D1/D2 profile [2].

Dopamine D2 receptor Binding affinity Ki comparison

Double-Blind Clinical Comparison: Chlorprothixene Demonstrates Equal or Better Efficacy Versus Chlorpromazine

In a double-blind comparative study between chlorprothixene (Truxal) and chlorpromazine in hospitalized, relatively acute psychotic patients, 74 chlorprothixene-treated patients showed equally good or better improvement than the 89 chlorpromazine-treated patients [1]. Separately, in 32 female patients with paranoid symptoms, chlorprothixene at high dosage ranges (200–1200 mg daily) was found to be as effective as similar doses of chlorpromazine in controlling symptoms, with fewer side effects noted [2]. These clinical findings demonstrate that chlorprothixene achieves comparable antipsychotic efficacy to chlorpromazine despite substantially higher D2 receptor affinity (2.96 nM vs. 363 nM), suggesting that the broader multi-receptor profile of chlorprothixene contributes to its therapeutic effect beyond D2 blockade alone.

Clinical efficacy Double-blind trial Antipsychotic comparison

Extrapyramidal Side Effect (EPS) Burden: Chlorprothixene Induces Fewer Parkinsonian Symptoms Than Chlorpromazine

In a comparative clinical assessment of antipsychotic adverse effect profiles, parkinsonian symptoms were more often found with chlorpromazine treatment than with chlorprothixene [1]. This clinical observation is mechanistically consistent with chlorprothixene's moderate D2 receptor affinity (Ki = 2.96 nM) compared to the high-potency agents haloperidol and flupenthixol, which produce very high or high EPS rates respectively [1]. Additionally, chlorprothixene's balanced D1/D2 receptor blockade (D1 Ki = 18 nM; D2 Ki = 2.96 nM; ratio ≈ 6.1) contrasts with the extreme D2 selectivity of thiothixene (D1 Ki = 338 nM; D2 Ki = 0.417 nM; ratio ≈ 811), a profile associated with differentiated motor side-effect liability [2].

Extrapyramidal side effects Parkinsonism Safety pharmacology

H3 Receptor Selectivity: Chlorprothixene Exhibits Minimal Histamine H3 Affinity, Distinguishing It from Broader-Spectrum Antihistaminergic Antipsychotics

While chlorprothixene demonstrates strong binding to the histamine H1 receptor (Ki = 3.75 nM), it has little affinity for the histamine H3 receptor (Ki >1000 nM) . This represents a >267-fold selectivity window between H1 and H3 receptors. The H3 receptor functions as a presynaptic autoreceptor regulating histamine release and as a heteroreceptor modulating the release of acetylcholine, dopamine, norepinephrine, and serotonin in the central nervous system. This selectivity profile differentiates chlorprothixene from antipsychotics lacking similar quantitative H3-sparing data and may be relevant for studies where preservation of H3-mediated neurotransmission is experimentally important.

Histamine H3 receptor Receptor selectivity CNS pharmacology

Chlorprothixene Optimal Application Scenarios for Scientific Procurement and Industrial Use


Antipsychotic Positive Control with Validated Clinical Efficacy in Behavioral Pharmacology

Chlorprothixene serves as a well-characterized positive control in rodent behavioral assays (e.g., conditioned avoidance response, amphetamine-induced hyperlocomotion) where a first-generation antipsychotic with established clinical efficacy is required. Its demonstrated non-inferiority to chlorpromazine in double-blind trials [1] and its moderate D2 affinity (Ki = 2.96 nM) make it suitable for discriminating between specific antipsychotic effects and non-specific behavioral suppression. The lower EPS liability compared to chlorpromazine and high-potency agents [2] further enhances its utility in behavioral paradigms where motor confounds must be minimized.

Reference Standard for Z-Isomer Content Verification and Stereochemical Quality Control

Given that only the cis(Z)-isomer of chlorprothixene is pharmacologically active while the trans(E)-isomer is virtually inactive [3], chlorprothixene reference standards (e.g., EP Impurity F = trans-chlorprothixene) are essential for analytical method development and quality control in pharmaceutical manufacturing. NMR methods have been established for determining cis/trans isomeric content [4], and procurement of certified reference materials with defined Z-isomer purity is critical for ANDA submissions and batch release testing.

Multi-Receptor Pharmacological Probe for D1/D2/H1/5-HT2 Profiling Studies

Chlorprothixene's quantitatively defined binding profile across dopamine (D1, D2, D3, D5), serotonin (5-HT2, 5-HT6, 5-HT7), and histamine (H1) receptors makes it a useful multi-target pharmacological tool compound. Its intermediate D2 potency—approximately 123-fold higher than chlorpromazine yet ~8-fold lower than flupenthixol —enables researchers to study the functional consequences of moderate dopamine receptor blockade in systems where either very weak or extremely potent D2 antagonism would confound experimental interpretation.

Photohemolysis Positive Control in Drug-Induced Phototoxicity Screening

In the standardized photohemolysis assay using human erythrocytes irradiated with UVA-rich light (up to 100 J/cm²), chlorprothixene produced 100% photo-induced hemolysis [5], establishing it among the most potent phototoxic neuroleptics tested. This quantitatively defined phototoxic liability makes chlorprothixene a reliable positive control compound for in vitro phototoxicity screening cascades, enabling calibration of assay sensitivity and benchmarking of novel chemical entities against a well-characterized phototoxic reference agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorprothixene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.